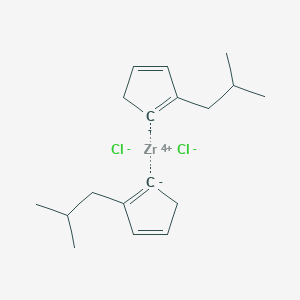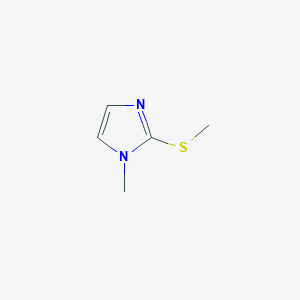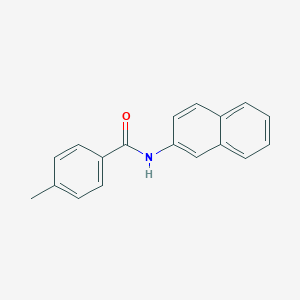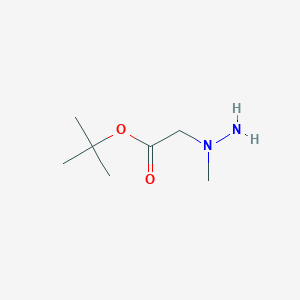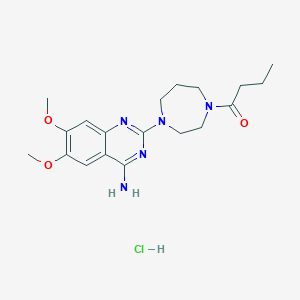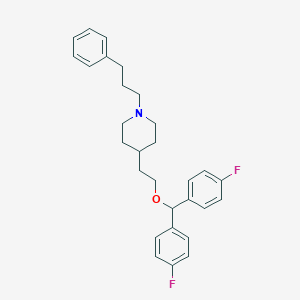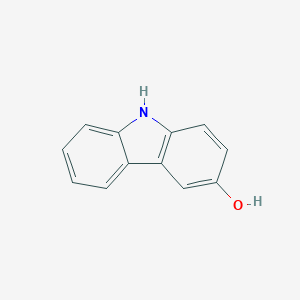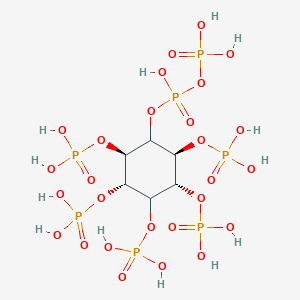
(1r,2R,3S,4s,5R,6S)-2,3,4,5,6-pentakis(phosphonooxy)cyclohexyl trihydrogen diphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1r,2R,3S,4s,5R,6S)-2,3,4,5,6-pentakis(phosphonooxy)cyclohexyl trihydrogen diphosphate, also known as CPTP, is a compound that has been synthesized and studied for its potential applications in scientific research.
Scientific Research Applications
Dynamic NMR Spectroscopy Applications : Research by Bangerter et al. (1998) explored the pseudorotation of oxaphosphetane diastereomers, providing insights into their conformations and decomposition kinetics, relevant for understanding the behavior of similar compounds in chemical reactions (Bangerter, Karpf, Meier, Rys, & Skrabal, 1998).
Bone Scanning Applications : Castronovo and Callahan (1972) investigated organo-phosphorus compounds, including phosphonate derivatives, as potential bone imaging agents, which could have implications for medical diagnostics (Castronovo & Callahan, 1972).
Biological Activity Studies : Maryanoff et al. (1987) synthesized a phosphonate analog of β-d-arabinose 1,5-bisphosphate, evaluating its biological activity. Such studies are crucial for developing new pharmaceuticals or biological tools (Maryanoff, Nortey, Inners, Campbell, Reitz, & Liotta, 1987).
Synthesis and Kinetic Studies : Nieschalk et al. (1996) worked on synthesizing fluorinated phosphonate analogs and studied their enzymatic reactions, contributing to the understanding of enzyme-substrate interactions (Nieschalk, Batsanov, O'Hagan, & Howard, 1996).
Enzymatic Synthesis and Kinetic Properties : Research by Stribling (1974) described the enzymic synthesis of phosphonomethyl isosteres and their interaction with various enzymes, which is significant for biochemical pathway analysis (Stribling, 1974).
Chiral Ligand Synthesis for Metal Complexes : Karasik et al. (2003) developed novel chiral bisphosphine ligands, important for catalysis and organometallic chemistry (Karasik, Naumov, Sinyashin, Belov, Novikova, Lönnecke, & Hey‐Hawkins, 2003).
Frustrated Lewis Pair Reactions : Yu et al. (2013) studied the reactions of diphenylphosphanylacetylene, revealing mechanisms of synergistic frustrated Lewis pair addition reactions, relevant for synthetic chemistry (Yu, Kehr, Daniliuc, & Erker, 2013).
Tandem Enzymatic Reactions : Gijsen and Wong (1995) reported on a one-pot reaction involving an enzymatic aldol and intramolecular reaction, contributing to methods in organic synthesis (Gijsen & Wong, 1995).
Enantiomeric Synthesis of Trihydroxypropylphosphonates : Wróblewski and Balcerzak (1998) focused on the synthesis of enantiomeric trihydroxypropylphosphonates, key for developing chiral compounds in pharmaceuticals (Wróblewski & Balcerzak, 1998).
Antiviral Activities of Novel Nucleosides : Choo et al. (2006) synthesized new classes of acyclic nucleoside phosphonates with potential antiviral applications, demonstrating the role of such compounds in therapeutic development (Choo, Beadle, Kern, Prichard, Keith, Hartline, Trahan, Aldern, Korba, & Hostetler, 2006).
properties
CAS RN |
149714-25-0 |
|---|---|
Product Name |
(1r,2R,3S,4s,5R,6S)-2,3,4,5,6-pentakis(phosphonooxy)cyclohexyl trihydrogen diphosphate |
Molecular Formula |
C6H19O27P7 |
Molecular Weight |
740.02 g/mol |
IUPAC Name |
[(2R,3S,5R,6S)-2,3,4,5,6-pentaphosphonooxycyclohexyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C6H19O27P7/c7-34(8,9)27-1-2(28-35(10,11)12)4(30-37(16,17)18)6(32-40(25,26)33-39(22,23)24)5(31-38(19,20)21)3(1)29-36(13,14)15/h1-6H,(H,25,26)(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)/t1?,2-,3+,4+,5-,6? |
InChI Key |
UPHPWXPNZIOZJL-UYSNGIAKSA-N |
Isomeric SMILES |
[C@H]1([C@H](C([C@H]([C@@H](C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O |
SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O |
synonyms |
1-diphosphoinositol pentakisphosphate 1-DPIPK 5-diphosphoinositol pentakisphosphate diphosphoinositol pentakisphosphate PP-IP(5) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride](/img/structure/B120071.png)

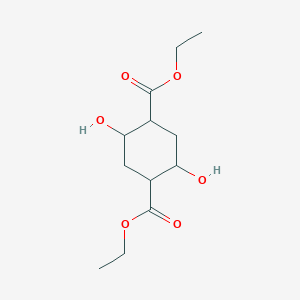
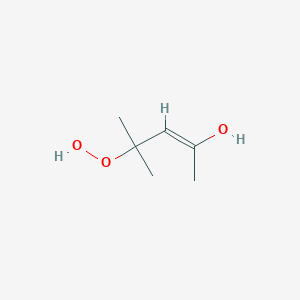
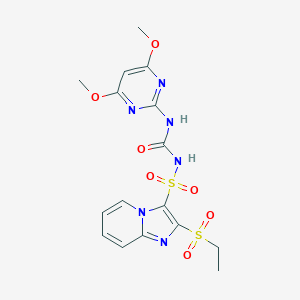
![7-chloro-5-o-tolyl-3,5-dihydrobenzo[e][1,4]thiazepin-2(1H)-one](/img/structure/B120095.png)
